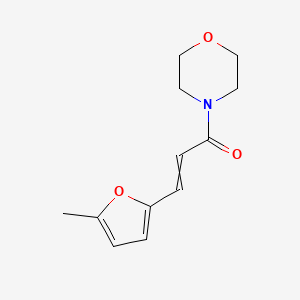
3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one is an organic compound that features a furan ring substituted with a methyl group at the 5-position, a morpholine ring, and a prop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with morpholine and an appropriate enone precursor under basic conditions. For instance, the reaction can be carried out in ethanol with potassium hydroxide and aqueous ammonia as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental sustainability. The use of biomass-derived 5-methylfurfural is particularly attractive for green chemistry applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The enone moiety can be reduced to form saturated ketones.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of saturated ketones.
Substitution: Formation of halogenated furans.
Wissenschaftliche Forschungsanwendungen
3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Methylphenyl)-3-(5-Methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-Pyrazole: A compound with similar furan and methyl substitutions.
3-(5-Methylfuran-2-yl)thiomorpholine: Another compound featuring a furan ring with a methyl group.
Uniqueness
3-(5-Methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one is unique due to its combination of a furan ring, morpholine ring, and enone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
851384-24-2 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
3-(5-methylfuran-2-yl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H15NO3/c1-10-2-3-11(16-10)4-5-12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
JZHLIDAWIHOYJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14180738.png)
![6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180753.png)
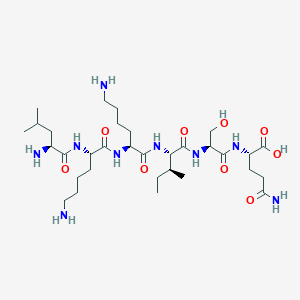
![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)
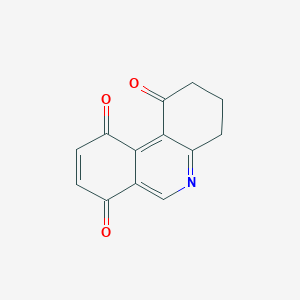
![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
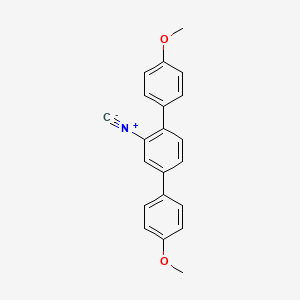
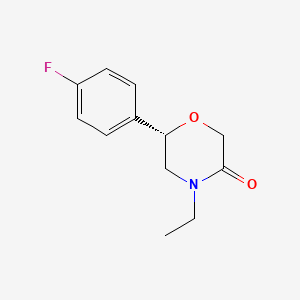
![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
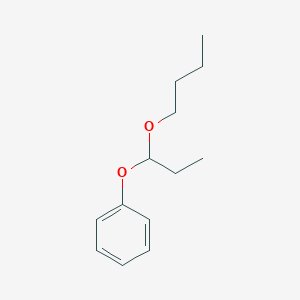
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
